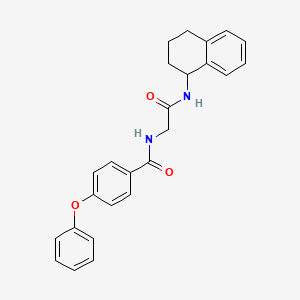

TAO Kinase inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-24(27-23-12-6-8-18-7-4-5-11-22(18)23)17-26-25(29)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-5,7,9-11,13-16,23H,6,8,12,17H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAJWGXMOKLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a TAO Kinase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAO Kinase 2 (TAOK2)

Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase belonging to the sterile 20 (STE20) family of kinases.[1] TAOK2 is implicated in a variety of cellular processes and signaling pathways. Notably, it functions as a key regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[1][2] Dysregulation of TAOK2 activity has been linked to several pathological conditions, including neurodevelopmental disorders such as autism spectrum disorder (ASD) and schizophrenia, as well as certain types of cancer.[3][4][5] The kinase is also involved in the regulation of microtubule dynamics and organization.[6] Given its role in critical signaling pathways and disease, TAOK2 has emerged as a promising target for therapeutic intervention. This guide focuses on the mechanism of action of a specific TAOK2 inhibitor, Compound 43, a potent and selective tool compound for studying TAOK2 function.

TAOK2 Inhibitor Profile: Compound 43

Compound 43 (also referred to as Cp 43 or TAO Kinase inhibitor 1) is a small molecule inhibitor that has demonstrated potent and selective activity against TAO kinases.[3][6] It has been characterized as a valuable research tool for elucidating the cellular functions of TAOK1 and TAOK2.[3] Its mechanism of action and effects on downstream signaling have been investigated in both biochemical and cellular assays.[3][6]

Core Mechanism of Action

The primary mechanism of action of Compound 43 is as an ATP-competitive inhibitor of TAOK2.[3][6] This means that Compound 43 directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. By occupying the ATP-binding pocket, Compound 43 prevents the transfer of a phosphate (B84403) group from ATP to TAOK2's substrates, thereby inhibiting its catalytic activity.[6][7]

The ATP-competitive nature of Compound 43 has been experimentally confirmed through in vitro kinase assays where increasing concentrations of ATP led to a corresponding increase in the IC50 value of the inhibitor.[6] This competitive binding effectively blocks the downstream signaling cascades that are dependent on TAOK2 activity.

A significant downstream consequence of TAOK2 inhibition by Compound 43 is the suppression of the JNK MAPK pathway.[6] In cellular models, treatment with Compound 43 has been shown to reduce the phosphorylation of JNK at threonine 183 and tyrosine 185, which are critical for its activation.[6] Furthermore, Compound 43 has been demonstrated to inhibit the phosphorylation of tau, a microtubule-associated protein implicated in neurodegenerative diseases, at sites targeted by TAOK2.[3]

Quantitative Data Summary

The inhibitory activity and selectivity of Compound 43 have been quantified in various studies. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) | Assay Substrate |

| TAOK1 | 11 | Myelin Basic Protein (MBP) |

| TAOK2 | 15 | Myelin Basic Protein (MBP) |

Table 1: In Vitro Potency of Compound 43 against TAOK1 and TAOK2. The half-maximal inhibitory concentration (IC50) values were determined through in vitro kinase assays measuring the phosphorylation of Myelin Basic Protein (MBP).[6][8]

| Kinase | Remaining Activity (%) at 0.3 µM Compound 43 |

| TAOK1 | 8 |

| TAOK2 | 11 |

| TAOK3 | 13 |

| LOK | 48 |

| TAK1 | 53 |

| PAK2 | 79 |

Table 2: Selectivity Profile of Compound 43. The selectivity of Compound 43 was assessed in a panel of 70 different kinases. The data shows the percentage of remaining kinase activity in the presence of 0.3 µM of the inhibitor, highlighting its selectivity for TAO kinases.[6][9]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the IC50 value of a TAOK2 inhibitor.

Materials:

-

Recombinant human TAOK2 (e.g., Met1-Lys314)[10]

-

Myelin Basic Protein (MBP)

-

Kinase Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT[10]

-

ATP (10 mM stock)

-

[γ-³²P]ATP

-

Compound 43 (or other test inhibitor)

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter and cocktail

Procedure:

-

Prepare a serial dilution of Compound 43 in the desired concentration range.

-

Prepare the kinase reaction mixture by diluting the 5X Kinase Buffer to 1X.

-

In a reaction tube, combine the diluted TAOK2 enzyme and the MBP substrate.

-

Add the serially diluted Compound 43 to the reaction tubes and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for TAOK2 if known.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[10]

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay for Inhibition of JNK Phosphorylation

This protocol describes a method to assess the cellular activity of a TAOK2 inhibitor by measuring the phosphorylation of JNK in a mammalian cell line.

Materials:

-

COS-1 or HEK293T cells

-

Expression vectors for MYC-tagged TAOK2 and FLAG-tagged JNK[6]

-

Lipofectamine 2000 or other suitable transfection reagent

-

Opti-MEM or other serum-free medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Compound 43

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-FLAG, anti-MYC

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed COS-1 or HEK293T cells in culture plates to achieve 70-80% confluency on the day of transfection.

-

Co-transfect the cells with expression vectors for MYC-TAOK2 and FLAG-JNK using a suitable transfection reagent according to the manufacturer's protocol.[6] An empty vector control should be included.

-

Allow the cells to express the proteins for 24-48 hours.

-

Treat the transfected cells with varying concentrations of Compound 43 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[6]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Perform immunoprecipitation of FLAG-JNK from the cell lysates using an anti-FLAG antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total FLAG-JNK. A portion of the cell lysate can also be immunoblotted with an anti-MYC antibody to confirm TAOK2 expression.[6]

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: TAOK2-JNK signaling pathway and the point of inhibition by Compound 43.

Experimental Workflow Diagram

Caption: Workflow for an in vitro radiometric kinase assay to determine IC50.

References

- 1. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A new TAO kinase inhibitor reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probe TAO Kinase inhibitor 1 | Chemical Probes Portal [chemicalprobes.org]

- 10. media.cellsignal.com [media.cellsignal.com]

TAOK2 signaling pathway involvement

An In-depth Technical Guide to the TAOK2 Signaling Pathway: Core Mechanisms and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase belonging to the Ste20 family that has emerged as a critical regulator of diverse cellular processes. Dysregulation of TAOK2 signaling is increasingly implicated in the pathophysiology of neurodevelopmental disorders, notably Autism Spectrum Disorder (ASD), as well as in cancer. This technical guide provides a comprehensive overview of the TAOK2 signaling pathway, its molecular interactions, and downstream effects. We present a synthesis of current research, including quantitative data from preclinical models, detailed experimental protocols for studying the pathway, and visual representations of its core components and regulatory logic. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target the TAOK2 signaling cascade.

Introduction to TAOK2

TAOK2 is a member of the mammalian sterile 20 (STE20)-like kinase family, encoded by a gene located in the 16p11.2 chromosomal region, a locus frequently associated with neurodevelopmental disorders.[1][2] The TAOK family of kinases, which also includes TAOK1 and TAOK3, are characterized by a highly conserved N-terminal kinase domain and variable C-terminal regulatory domains that dictate their specific cellular functions and localization.[2][3] TAOK2 is involved in a multitude of cellular processes, including the regulation of microtubule dynamics, dendritic arborization, synapse maturation, and stress-sensitive MAPK signaling pathways.[1][2][3][4] Recent evidence has expanded its role to include the tethering of the endoplasmic reticulum (ER) to microtubules and the regulation of protein translation.[3][5][6][7]

Functionally, TAOK2 acts as a MAP3K, activating downstream MAP2K and MAPK cascades, including the JNK and p38 pathways.[8][9][10][11] Its activity is implicated in neuronal migration, axon elongation, and the establishment of proper neural connectivity.[2][3][12] Given its central role in these fundamental neurodevelopmental processes, it is a key gene of interest in understanding the molecular underpinnings of ASD and other related conditions.[13][14] Furthermore, emerging research points to the involvement of TAOK kinases in cancer, where they can influence cell proliferation, apoptosis, and drug resistance.[4][15]

The TAOK2 Signaling Network

TAOK2 sits (B43327) at a crucial node in cellular signaling, integrating upstream signals to modulate a variety of downstream effector pathways. The kinase is activated through autophosphorylation and in response to cellular stressors like osmotic stress.[16][17] Its signaling network is complex and context-dependent, with key interactions and downstream pathways summarized below.

Upstream Regulation and Activation

While the full spectrum of upstream activators of TAOK2 is still under investigation, it is known to be a stress-responsive kinase.[18] In response to DNA damage, TAOK2 is involved in the G2/M transition checkpoint through the p38/MAPK14 pathway.[19] It can also be phosphorylated by ATM (Ataxia-Telangiectasia Mutated) kinase.[16]

Core Downstream Signaling Pathways

TAOK2's primary role is to phosphorylate and activate downstream kinases, thereby propagating cellular signals. The major pathways influenced by TAOK2 are:

-

MAPK/JNK Pathway: TAOK2 can activate the c-Jun N-terminal kinase (JNK) pathway.[8][10] This is often associated with responses to cellular stress and can be involved in apoptosis.[10] The activation of JNK by TAOK2 is implicated in the regulation of basal dendrite development in cortical neurons, acting downstream of the Semaphorin 3A (Sema3A) guidance cue and its receptor Neuropilin 1 (Nrp1).[2][17]

-

MAPK/p38 Pathway: TAOK2 directly phosphorylates and activates MAP2K3 (MKK3) and MAP2K6 (MKK6), which in turn activate the p38 MAPK cascade.[11][18][19][20] This pathway is a key stress-response module in cells.[18]

-

RhoA Signaling: Mechanistic studies have revealed that loss of TAOK2 activity leads to a reduction in the activation of the small GTPase RhoA.[1][14][21] This connection is crucial for synaptic development, and pharmacological enhancement of RhoA activity can rescue synaptic phenotypes observed in Taok2 knockout models.[1][14][21]

-

ERK/MAPK Pathway: Recent studies have demonstrated that TAOK2 loss in excitatory cortical neurons impairs the extracellular signal-regulated kinase (ERK)/MAPK signaling pathway following stimulation with AMPA, BDNF, or bicuculline.[22][23] This is evidenced by reduced phosphorylation of ERK1/2 and its upstream kinase MEK1/2.[22]

-

Translational Regulation via eEF2: A novel function of TAOK2 is its role as a translational repressor. TAOK2 has been shown to directly phosphorylate eukaryotic elongation factor 2 (eEF2) at its regulatory Thr56 site, a function previously thought to be exclusive to eEF2K.[7][24] This phosphorylation inhibits eEF2 activity, thereby reducing protein synthesis.[7]

Other Key Interactors and Cellular Functions

-

Microtubule Dynamics: TAOK2 plays a significant role in regulating the cytoskeleton. It interacts with tubulin and is involved in microtubule organization and stability.[12][16] The TAOK2α isoform, in particular, colocalizes with microtubules, and its absence leads to microtubule instability.[12]

-

ER-Microtubule Tethering: TAOK2 has been identified as an endoplasmic reticulum (ER)-resident kinase that tethers the ER to microtubules.[3][5][6] This function is mediated by its C-terminal domain and is regulated by its own catalytic activity.[3][6]

-

Neuronal Development: TAOK2 is highly expressed during neuronal development and is crucial for basal dendrite formation, axon elongation, and dendritic spine development.[2][3] Its knockdown leads to decreased dendritic arborization.[2]

-

Cilia Length Regulation: TAOK2 has been identified as a dosage-dependent regulator of primary cilia length.[25]

Quantitative Data from Preclinical Models

The use of Taok2 heterozygous (Het) and knockout (KO) mouse models has been instrumental in elucidating the in vivo functions of this kinase. The findings from these studies reveal gene dosage-dependent effects on brain morphology, neuronal connectivity, and behavior.

| Parameter | Wild-Type (WT) | Taok2 Heterozygous (Het) | Taok2 Knockout (KO) | Citation |

| Cognition, Anxiety, and Social Interaction | Normal | Impaired | Severely Impaired | [1][14][21] |

| Brain Size | Normal | Abnormalities | More pronounced abnormalities | [1][14] |

| Cortical Layering | Normal | Deficits | More severe deficits | [1][14] |

| Dendrite and Synapse Formation | Normal | Deficits | More severe deficits | [1][14] |

| Excitatory Neurotransmission | Normal | Reduced | Further reduced | [1][14] |

| Basal Dendritic Complexity (Prefrontal Cortex) | Normal | Decreased | Decreased | [2] |

| Relative Volume of Somatosensory Cortex | Normal | No significant change | Reduced | [1] |

| Ethanol-Induced Ataxia (Stationary Dowel) | Normal | - | Resistant (recovers balance more quickly) | [26] |

| Locomotor Activity (Open Field) | Normal habituation | - | Impaired habituation (hyperactivity) | [26] |

Experimental Protocols

Investigating the TAOK2 signaling pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from commercially available kits and published studies to measure the kinase activity of TAOK2 using a radioactive ATP isotope.[18][27]

Materials:

-

Recombinant active TAOK2 (e.g., N-terminal GST-tagged, expressed in Sf9 cells)

-

Kinase Assay Buffer (5X): 125 mM MOPS (pH 7.2), 62.5 mM β-glycerophosphate, 25 mM EGTA, 10 mM EDTA, 125 mM MgCl₂, 1.25 mM DTT (add fresh)

-

ATP (10 mM stock)

-

γ-³²P-ATP (1 mCi/100 µl)

-

Substrate: Myelin Basic Protein (MBP) at 1 mg/ml in water

-

Kinase Dilution Buffer: 1X Kinase Assay Buffer

-

1% Phosphoric Acid

-

Phosphocellulose P81 paper

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare 1X Kinase Assay Buffer by diluting the 5X stock with sterile water.

-

Prepare the γ-³²P-ATP Assay Cocktail (250 µM ATP): Combine 5.75 ml of Kinase Assay Buffer, 150 µl of 10 mM ATP Stock Solution, and 100 µl of γ-³²P-ATP.

-

-

Kinase Dilution:

-

Perform serial dilutions of the active TAOK2 enzyme in Kinase Dilution Buffer to determine the optimal concentration. A starting point could be diluting the stock (e.g., 0.1 µg/µl) to a working concentration of ~10-50 ng per reaction.

-

-

Kinase Reaction:

-

Set up the reaction in a microcentrifuge tube on ice. For a 25 µl total volume:

-

10 µl of diluted TAOK2 kinase solution

-

5 µl of MBP substrate solution

-

10 µl of γ-³²P-ATP Assay Cocktail

-

-

Set up a blank control by substituting the substrate solution with sterile water.

-

-

Incubation:

-

Incubate the reaction mixture in a water bath at 30°C for 15-30 minutes.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by spotting 20 µl of the mixture onto a precut strip of P81 phosphocellulose paper.

-

-

Washing:

-

Air dry the P81 strip.

-

Wash the strips three times for approximately 10 minutes each in 1% phosphoric acid with gentle stirring.

-

-

Quantification:

-

Air dry the washed P81 strips.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity (e.g., in nmol/min/mg).

-

Co-Immunoprecipitation for Protein Interaction Analysis

This protocol is a general workflow to investigate the interaction between TAOK2 and a putative binding partner (e.g., MAP2K3, MAP2K6, Nrp1).

Materials:

-

Cell lysate from cells expressing tagged versions of TAOK2 and the protein of interest (or endogenous proteins).

-

Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.

-

Antibody against TAOK2 (for immunoprecipitation).

-

Control IgG antibody (e.g., mouse or rabbit IgG, matching the host of the primary antibody).

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash Buffer: e.g., PBS with 0.1% Tween-20.

-

Elution Buffer: e.g., 1X SDS-PAGE sample buffer.

-

Antibodies for Western Blotting (anti-TAOK2 and anti-protein of interest).

Procedure:

-

Cell Lysis:

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration of the lysate.

-

-

Pre-clearing the Lysate:

-

Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-TAOK2 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against TAOK2 and the putative interacting protein.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Western Blot for Phosphorylation Analysis

This protocol is designed to detect changes in the phosphorylation of TAOK2 downstream targets, such as ERK1/2.

Materials:

-

Cell or tissue lysates.

-

Lysis buffer with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

-

Protein assay reagents.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membrane (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies:

-

Phospho-specific antibody (e.g., anti-phospho-ERK1/2).

-

Total protein antibody (e.g., anti-total-ERK1/2).

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

Procedure:

-

Sample Preparation:

-

Prepare lysates from control and treated cells/tissues.

-

Quantify protein concentration.

-

Normalize samples to the same concentration and add SDS-PAGE loading buffer. Boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing (Optional):

-

To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein and/or a loading control.

-

Visualizing the TAOK2 Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key relationships and processes.

TAOK2 Signaling Pathways

Caption: Overview of the TAOK2 signaling network.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation.

Experimental Workflow: Radiometric Kinase Assay

Caption: Workflow for a Radiometric Kinase Assay.

Therapeutic Implications and Future Directions

The central role of TAOK2 in neurodevelopment makes it a compelling target for therapeutic intervention in disorders like ASD. The finding that pharmacological enhancement of RhoA activity can rescue synaptic deficits in Taok2 KO mice provides a proof-of-concept for targeting downstream effectors.[1][21] Similarly, the link between TAOK2 and the ERK/MAPK and JNK pathways suggests that modulators of these cascades could be beneficial.[17][22]

In the context of cancer, the role of TAOK kinases is more complex, appearing to function as both tumor promoters and suppressors depending on the context.[4] TAOKs have been implicated in resistance to chemotherapy and targeted therapies, making them potential targets to overcome drug resistance.[4] The development of specific small-molecule inhibitors for TAO kinases is an active area of research.[10]

Future research should focus on:

-

Identifying specific upstream activators and regulators of TAOK2 to better understand how its activity is controlled.

-

Elucidating the isoform-specific functions of TAOK2α and TAOK2β , as they appear to have distinct roles, particularly in neuronal migration.[12]

-

Developing potent and selective TAOK2 inhibitors or modulators for preclinical testing in models of neurodevelopmental disorders and cancer.

-

Further exploring the role of TAOK2 in translational control and its implications for synaptic plasticity and disease.

Conclusion

The TAOK2 signaling pathway is a multifaceted network that is integral to neuronal development, synaptic function, and cellular stress responses. Its dysregulation is strongly linked to the etiology of complex neurodevelopmental disorders and has emerging relevance in oncology. This guide provides a foundational understanding of the TAOK2 pathway, offering structured data, detailed protocols, and clear visual aids to facilitate further research and drug discovery efforts targeting this critical kinase.

References

- 1. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. TAOK Kinase: A Promising Target for Novel Cancer Treatments - Amerigo Scientific [amerigoscientific.com]

- 5. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncovering the Role of Protein Kinase TAOK2 as an Endoplasmic Reticulum-Microtubule Tether - ProQuest [proquest.com]

- 7. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Crystal structure of the TAO2 kinase domain: activation and specificity of a Ste20p MAP3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TAOK2 rescues autism-linked developmental deficits in a 16p11.2 microdeletion mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TAOK2 gene causes autism-related changes to brain development and behaviour - Province of Ontario Neurodevelopmental Network [pond-network.ca]

- 14. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 15. Research progress on anti-tumor mechanism of TAOK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. uniprot.org [uniprot.org]

- 20. TAOK2 Kinase Enzyme System [promega.com]

- 21. researchgate.net [researchgate.net]

- 22. TAOK2 controls synaptic plasticity and anxiety via ERK and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TAOK2 controls synaptic plasticity and anxiety through ERK and calcium signaling - Mendeley Data [data.mendeley.com]

- 24. researchgate.net [researchgate.net]

- 25. TAOK2 Drives Opposing Cilia Length Deficits in 16p11.2 Deletion and Duplication Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Taok2 Controls Behavioral Response to Ethanol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. media.cellsignal.com [media.cellsignal.com]

role of TAOK2 in cancer cell proliferation

An In-depth Technical Guide on the Role of TAOK2 in Cancer Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thousand-and-one amino acid kinase 2 (TAOK2), a member of the sterile 20 (STE20) family of serine/threonine protein kinases, has emerged as a significant regulator of fundamental cellular processes frequently dysregulated in cancer. Its involvement in the mitogen-activated protein kinase (MAPK) signaling cascades, particularly the p38 and JNK pathways, positions it as a critical node in the control of cell cycle progression, apoptosis, DNA damage response, and cell migration.[1][2] Aberrant expression and activity of TAOK2 have been documented across various malignancies, where it can function as either a tumor promoter or suppressor depending on the cellular context. This technical guide provides a comprehensive overview of the core functions of TAOK2 in cancer cell proliferation, details its signaling networks, presents quantitative data on its activity and expression, and outlines key experimental protocols for its study.

TAOK2 in Core Cellular Processes

TAOK2 exerts its influence on cancer cell proliferation by modulating several key cellular processes.

-

Cell Cycle Regulation: TAOK2 is a key player in governing cell cycle checkpoints, particularly the G1/S and G2/M transitions.[1] It influences cell cycle progression primarily through the p38 MAPK pathway, which in turn controls cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[1] Dysregulation of TAOK2 expression can lead to uncontrolled cell cycle progression, a hallmark of cancer.[1] Furthermore, studies in breast cancer cells show that TAOK2 is activated during mitosis and localizes to the centrosomes, playing a role in mitotic spindle positioning and the completion of cell division.[3][4][5]

-

Apoptosis and Survival: TAOK2 is a pro-apoptotic factor in several cancer types, including breast and colorectal tumors.[1] It triggers apoptosis by activating the JNK and p38 MAPK signaling pathways.[1][3] Apoptosis-inducing agents like paclitaxel (B517696) and staurosporine (B1682477) have been shown to activate endogenous TAOK2, leading to JNK and caspase activation and the characteristic morphological changes of apoptosis.[6][7] However, the role of TAOK2 is context-dependent, as it has also been observed to promote cell survival in other cancers, such as pancreatic cancer.[1]

-

DNA Damage Response (DDR): TAOK2 is integral to the DNA damage response. It contributes to DNA repair by regulating the ATM/ATR-Chk1/Chk2 pathway.[1] Loss of TAOK2 can lead to defects in DNA repair and genomic instability, which may contribute to tumor formation.[1]

-

Cell Migration and Invasion: In cancers such as breast cancer, lung cancer, and glioma, overexpression of TAOK2 is linked to more aggressive cell invasion and metastasis.[1] It promotes these processes by activating Rho family GTPases like Rac1 and Cdc42, which leads to remodeling of the actin cytoskeleton and enhanced cell motility.[1]

TAOK2 Signaling Pathways

TAOK2 functions as an upstream kinase in several critical signaling cascades.

MAPK/p38 and JNK Pathways

TAOK2 is a well-established activator of the p38 and JNK MAPK pathways. It directly phosphorylates and activates MAP/ERK kinases (MEKs) such as MKK3 and MKK6, which in turn phosphorylate and activate p38.[8] It also stimulates the JNK/SAPK cascade.[6] These pathways are central to cellular responses to stress, inflammation, and apoptotic signals.

Hippo Pathway

TAOK kinases, including TAOK2, are also implicated as regulators of the Hippo signaling pathway, a critical pathway in controlling organ size and suppressing tumors.[6] While TAOKs are generally considered potential tumor suppressors through their involvement in this pathway, the precise mechanisms of TAOK2's interaction with core Hippo components like LATS1/2 and YAP/TAZ are still being elucidated.[6][9]

Quantitative Data on TAOK2 in Cancer

Quantitative analysis underscores the significance of TAOK2 in cancer biology, particularly in the context of therapeutic development and expression profiling.

Table 1: Inhibition of TAOK2 Kinase Activity

Several small molecule inhibitors targeting TAOKs have been developed and characterized.

| Compound | Target(s) | IC50 (nmol/L) | Inhibition Mechanism | Cell Line Context | Reference |

| Compound 43 | TAOK1, TAOK2 | 11 (TAOK1), 15 (TAOK2) | ATP-competitive | Breast Cancer (SKBR3, BT549) | [3][4][5][10] |

| Compound 63 | TAOK1, TAOK2 | 19 (TAOK1), 39 (TAOK2) | ATP-competitive | In vitro assays | [3] |

Table 2: TAOK2 Expression in Cancer Tissues

The expression of TAOK2 varies significantly across different cancer types, suggesting a dual role as both an oncogene and a tumor suppressor.

| Cancer Type | TAOK2 Expression Change | Data Source | Reference |

| Lung Adenocarcinoma | Downregulated | Transcriptome Assay | [6] |

| Breast Cancer | Overexpressed | Immunohistochemistry | [1] |

| Lung Cancer | Overexpressed | Immunohistochemistry | [1] |

| Brain Glioma | Overexpressed | Immunohistochemistry | [1] |

| Hepatocellular Carcinoma | Moderate to strong positivity | Immunohistochemistry | [11] |

| Gastric Cancer | Moderate to strong positivity | Immunohistochemistry | [11] |

Table 3: Phenotypic Effects of TAOK2 Perturbation

Modulating TAOK2 levels or activity results in distinct and quantifiable cellular phenotypes.

| Cell Line | Perturbation | Phenotypic Effect | Quantitative Measurement | Reference |

| HEK293T | TAOK2 Knockout (KO) | Defective mitotic spindle | 44.8% of KO cells had a normal bipolar spindle vs. 95.6% in Wild-Type (WT) | [12] |

| HEK293T | TAOK2 Knockout (KO) | Chromosomal misalignment | 39.3% of KO cells had a bipolar spindle with misaligned chromosomes | [12] |

| HEK293T | TAOK2 Knockout (KO) | Multipolar spindles | 15.8% of KO cells had a multipolar spindle | [12] |

| SKBR3 (Breast Cancer) | TAOK inhibitor (Cmpd 43) | Increased mitotic cell death | Significant increase in cell death and reduced mitotic exit | [3][4][5] |

Appendix: Experimental Protocols

Detailed methodologies are crucial for the accurate study of TAOK2 function.

Radiometric Kinase Assay for TAOK2 Activity

This protocol measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by TAOK2.

A. Reagents and Buffers

-

Kinase Buffer (1X): 5 mM MOPS (pH 7.2), 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT.[13]

-

Recombinant TAOK2: Purified, active TAOK2 enzyme (e.g., GST-tagged).[13]

-

Substrate: Myelin Basic Protein (MBP) at 0.5 µg/µl.[13]

-

ATP Mix: 250 µM cold ATP supplemented with [γ-³²P]ATP to a final specific activity of ~0.16 µCi/µl.[13]

-

Stop Solution: 1% Phosphoric Acid.

-

P81 Phosphocellulose Paper.

B. Protocol Workflow

-

Prepare serial dilutions of the recombinant TAOK2 protein in 1X Kinase Buffer.

-

Initiate the kinase reaction by combining the following in a microfuge tube:

-

10 µl of diluted TAOK2 kinase solution.

-

10 µl of MBP substrate solution (0.5 µg/µl).

-

5 µl of the [γ-³²P]ATP mix.

-

-

Incubate the reaction at 30°C for 15-20 minutes.

-

Terminate the reaction by spotting 20 µl of the mixture onto a P81 phosphocellulose paper square.

-

Air dry the P81 paper completely.

-

Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.

-

Perform a final rinse with acetone (B3395972) and let the paper air dry.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to TAOK2 kinase activity.

Co-Immunoprecipitation (Co-IP) to Identify TAOK2 Interactors

This protocol is used to isolate TAOK2 and its binding partners from cell lysates.

A. Reagents and Buffers

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40 or Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

-

Antibody: High-affinity, validated antibody specific for TAOK2 or a tag (e.g., FLAG, MYC) if using overexpressed, tagged TAOK2.

-

Beads: Protein A/G agarose (B213101) or magnetic beads.

-

Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40).

-

Elution Buffer: SDS-PAGE sample buffer (Laemmli buffer) or a low-pH glycine (B1666218) buffer.

B. Protocol Workflow

-

Cell Lysis: Lyse cultured cells (e.g., transfected COS1 or HEK293 cells) on ice with cold lysis buffer. Scrape cells and transfer the lysate to a microfuge tube.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-TAOK2) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Resuspend the washed beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

Conclusion and Future Directions

TAOK2 is a multifaceted kinase that plays a pivotal, albeit complex, role in cancer cell proliferation. Its function as a key node in the MAPK and other signaling pathways makes it an attractive therapeutic target.[1][2] The development of specific small molecule inhibitors has shown promise, particularly in targeting cancer cells with specific vulnerabilities like centrosome amplification.[4][5] Future research should focus on further elucidating the context-specific roles of TAOK2 in different tumor types, identifying predictive biomarkers for TAOK2 inhibitor sensitivity, and exploring combination therapies that leverage the pro-apoptotic and cell cycle regulatory functions of the TAOK2 pathway.[1]

References

- 1. TAOK Kinase: A Promising Target for Novel Cancer Treatments - Amerigo Scientific [amerigoscientific.com]

- 2. Research progress on anti-tumor mechanism of TAOK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting TAO Kinases Using a New Inhibitor Compound Delays Mitosis and Induces Mitotic Cell Death in Centrosome Amplified Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docta.ucm.es [docta.ucm.es]

- 6. mdpi.com [mdpi.com]

- 7. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAOK2 Kinase Enzyme System [worldwide.promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting TAO Kinases Using a New Inhibitor Compound Delays Mitosis and Induces Mitotic Cell Death in Centrosome Amplif… [ouci.dntb.gov.ua]

- 11. Expression of TAOK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. biorxiv.org [biorxiv.org]

- 13. media.cellsignal.com [media.cellsignal.com]

TAOK2: A Pivotal Regulator of Microtubule Dynamics in Neuronal Development and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase that has emerged as a critical regulator of microtubule dynamics, playing a pivotal role in fundamental cellular processes, particularly in neuronal development. Dysregulation of TAOK2 function has been strongly implicated in neurodevelopmental disorders, including Autism Spectrum Disorder (ASD). This technical guide provides a comprehensive overview of the molecular mechanisms by which TAOK2 governs microtubule stability, growth, and its interaction with key signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes to serve as a valuable resource for researchers and drug development professionals in this field.

TAOK2: An ER-Localized Kinase with a Direct Link to Microtubules

TAOK2 is uniquely positioned at the interface of the endoplasmic reticulum (ER) and the microtubule cytoskeleton. It is an ER-localized, multi-pass transmembrane protein that directly binds to microtubules via its C-terminal tail[1][2][3]. This physical interaction serves to tether the ER to the microtubule network, a process crucial for ER morphology, distribution, and inheritance during cell division[1][2][3].

The interaction between TAOK2 and microtubules is not static but is dynamically regulated by its own kinase activity. The catalytic activity of TAOK2 negatively regulates its tethering function, promoting the disengagement of the ER from microtubules[2][3]. This autoregulatory mechanism is essential for dynamic cellular processes such as ER remodeling during mitosis[2][3].

Regulation of Microtubule Dynamics by TAOK2

TAOK2's influence extends beyond a simple tethering role; it is an active modulator of microtubule dynamics, impacting their stability and growth.

2.1. Promotion of Microtubule Stability:

Evidence suggests that TAOK2 promotes microtubule stability. The long isoform, TAOK2α, colocalizes with microtubules and its absence leads to microtubule instability, characterized by reduced levels of acetylated tubulin, a marker for stable microtubules[4][5][6]. This stabilization is crucial for processes like neuronal migration during cortical development[4][5][7].

2.2. Regulation of Microtubule Growth:

Conversely, the kinase activity of TAOK2 positively regulates microtubule growth. In cells expressing a kinase-dead mutant of TAOK2, the velocity of the microtubule plus-end tracking protein EB3 was significantly reduced, and the frequency of microtubule pauses increased[2]. This indicates that TAOK2's catalytic function is important for sustaining the dynamic growth of microtubules[2].

Signaling Pathways Involving TAOK2 and Microtubule Dynamics

TAOK2 does not operate in isolation but is integrated into complex signaling networks that collectively control cytoskeletal organization and neuronal function.

3.1. JNK Signaling Pathway:

A key downstream effector of TAOK2 in the context of microtubule regulation is the c-Jun N-terminal kinase (JNK) signaling pathway. TAOK2 can activate JNK, and this signaling axis is implicated in neuronal migration[7][8]. Neurons lacking Taok2 exhibit reduced levels of phosphorylated JNK1, and activating JNK1 can rescue neuronal migration defects caused by TAOK2 deficiency[4][5][6].

3.2. RhoA Signaling Pathway:

The shorter isoform, TAOK2β, has a functional association with the actin cytoskeleton through the regulation of RhoA activity[9][10][11]. Loss of TAOK2 activity leads to a reduction in RhoA activation, and pharmacological enhancement of RhoA signaling can rescue synaptic phenotypes[9]. While primarily linked to the actin cytoskeleton, the interplay between the actin and microtubule networks suggests a potential indirect role for this pathway in microtubule-dependent processes.

Quantitative Data on TAOK2 and Microtubule Dynamics

The following tables summarize the key quantitative findings from studies on TAOK2's role in regulating microtubule dynamics.

Table 1: In Vitro Binding Affinity of TAOK2 for Microtubules

| Parameter | Value | Reference |

| Dissociation Constant (KD) of TAOK2 C-terminal tail for microtubules | 0.67 ± 0.19 µM | [2][3] |

Table 2: Effect of Kinase-Dead TAOK2 on Microtubule Plus-End Dynamics

| Parameter | Control (Wild-Type TAOK2) | Kinase-Dead TAOK2 | Reference |

| EB3 Velocity | 0.35 µm/s | 0.17 µm/s | [2] |

| Frequency of Microtubule Comet Pauses | 8.5% | 19.7% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the relationship between TAOK2 and microtubule dynamics.

5.1. In Vitro Microtubule Co-sedimentation Assay

This assay is used to determine the direct binding of TAOK2 to microtubules.

-

Protein Purification:

-

Express and purify a GST-tagged C-terminal fragment of TAOK2 (e.g., residues 1187-1235) from E. coli.

-

Purify tubulin from a bovine or porcine brain.

-

-

Microtubule Polymerization:

-

Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

Induce polymerization by incubation at 37°C for 30 minutes.

-

Stabilize the microtubules by adding taxol to a final concentration of 20 µM.

-

-

Binding Reaction:

-

Incubate the purified GST-TAOK2 C-terminal fragment with the taxol-stabilized microtubules in a reaction buffer at room temperature for 30 minutes.

-

-

Co-sedimentation:

-

Centrifuge the reaction mixture at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and any associated proteins.

-

-

Analysis:

-

Carefully separate the supernatant (unbound protein) and the pellet (microtubule-bound protein).

-

Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-GST antibody to determine the amount of TAOK2 that co-sedimented with the microtubules[2].

-

5.2. Live-Cell Imaging of Microtubule Dynamics

This protocol allows for the visualization and quantification of microtubule growth and dynamics in living cells.

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293T or primary neurons) on glass-bottom dishes suitable for high-resolution microscopy.

-

Co-transfect the cells with a plasmid encoding a fluorescently tagged microtubule plus-end tracking protein (e.g., EB3-GFP) and a plasmid for the expression of wild-type, kinase-dead, or shRNA targeting TAOK2.

-

-

Live-Cell Imaging:

-

24-48 hours post-transfection, mount the dish on a microscope equipped with a temperature and CO2-controlled environmental chamber.

-

Acquire time-lapse images of the EB3-GFP comets at a high frame rate (e.g., one frame every 2-5 seconds) using a spinning-disk confocal or TIRF microscope[12].

-

-

Data Analysis:

-

Use kymograph analysis software (e.g., ImageJ/Fiji plugins) to generate kymographs from the time-lapse movies.

-

From the kymographs, measure the velocity of the EB3-GFP comets (representing microtubule growth speed), the duration of pauses, and the frequency of catastrophes (transitions from growth to shrinkage)[6][7].

-

5.3. Co-immunoprecipitation of TAOK2 and Tubulin

This method is used to verify the interaction between TAOK2 and tubulin within a cellular context.

-

Cell Lysis:

-

Harvest cells expressing endogenous or overexpressed TAOK2.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for TAOK2 or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes[13][14].

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against tubulin (e.g., alpha-tubulin or beta-tubulin) and TAOK2 to detect their co-immunoprecipitation[15].

-

5.4. In Vitro Kinase Assay

This assay measures the kinase activity of TAOK2.

-

Reagents:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant TAOK2, and MBP.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Detection of Phosphorylation:

Visualizing TAOK2 Signaling and Experimental Workflows

Diagram 1: TAOK2 Signaling in Microtubule Regulation

Caption: TAOK2 signaling pathways regulating microtubule and actin dynamics.

Diagram 2: Experimental Workflow for Studying TAOK2-Microtubule Interaction

Caption: Workflow for investigating TAOK2's role in microtubule regulation.

Conclusion and Future Directions

TAOK2 has unequivocally been established as a multifaceted regulator of microtubule dynamics, with profound implications for neuronal development and the pathophysiology of neurodevelopmental disorders. Its dual function as a kinase and a microtubule tether, coupled with its intricate involvement in key signaling pathways, presents a complex yet compelling area of study. Future research should focus on elucidating the specific substrates of TAOK2 that mediate its effects on microtubules, identifying the upstream signals that regulate TAOK2's kinase activity and its localization, and exploring the therapeutic potential of modulating TAOK2 activity in the context of ASD and other related disorders. This guide provides a solid foundation for these future endeavors, offering a comprehensive resource for the scientific community.

References

- 1. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TAOK2 rescues autism-linked developmental deficits in a 16p11.2 microdeletion mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAOK2 rescues autism-linked developmental deficits in a 16p11.2 microdeletion mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms: Autism gene regulates neuron shape | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 9. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. TAOK2 Kinase Enzyme System [promega.com]

Downstream Targets of TAO Kinase 2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known downstream targets of Thousand-and-one amino acid Kinase 2 (TAOK2), a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal development, stress signaling, and cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involving TAOK2.

Core Downstream Signaling Pathways

TAOK2 is a critical regulator of several major signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38/MAPK and c-Jun N-terminal kinase (JNK) pathways. Additionally, it plays a significant role in modulating the RhoA signaling pathway, impacting cytoskeletal dynamics.

MAPK/p38 and JNK Signaling

TAOK2 functions as a MAP Kinase Kinase Kinase (MAP3K), directly phosphorylating and activating MAP Kinase Kinases (MAP2Ks). Specifically, TAOK2 has been shown to activate MAP2K3 and MAP2K6, which in turn phosphorylate and activate p38 MAPK.[1][2][3] TAOK2 also activates the JNK pathway, although the direct MAP2K target in this branch is less clearly defined, with some evidence pointing to MEK4 and MEK7.[4] This activation of the p38 and JNK pathways implicates TAOK2 in cellular responses to stress, inflammation, and apoptosis.[2][5]

// Nodes TAOK2 [label="TAOK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAP2K3 [label="MAP2K3", fillcolor="#FBBC05", fontcolor="#202124"]; MAP2K6 [label="MAP2K6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_pathway [label="JNK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses_p38 [label="Stress/Inflammatory\nResponses", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses_JNK [label="Apoptosis/Development", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TAOK2 -> MAP2K3 [color="#202124"]; TAOK2 -> MAP2K6 [color="#202124"]; MAP2K3 -> p38 [color="#202124"]; MAP2K6 -> p38 [color="#202124"]; p38 -> Cellular_Responses_p38 [color="#202124"]; TAOK2 -> JNK_pathway [color="#202124"]; JNK_pathway -> Cellular_Responses_JNK [color="#202124"]; } dot TAOK2 MAPK/JNK Signaling Cascade.

RhoA Signaling Pathway

TAOK2 has been demonstrated to influence the activity of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton. Loss of Taok2 activity has been shown to cause a reduction in RhoA activation.[6][7] This connection places TAOK2 as a key player in processes such as cell migration, morphology, and synaptic development.[7][8]

// Nodes TAOK2 [label="TAOK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Cytoskeleton [label="Actin Cytoskeleton\nDynamics", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TAOK2 -> RhoA [label=" Activates", fontcolor="#5F6368", color="#202124"]; RhoA -> Actin_Cytoskeleton [color="#202124"]; } dot TAOK2-mediated RhoA Pathway Activation.

Direct Substrates of TAOK2

Recent proteomic and biochemical studies have identified several direct substrates of TAOK2, shedding light on the specific molecular mechanisms through which it exerts its functions.

Eukaryotic Elongation Factor 2 (eEF2)

TAOK2 directly phosphorylates eukaryotic elongation factor 2 (eEF2) at Threonine 56.[5][9][10] This phosphorylation inhibits the activity of eEF2, a key component of the protein synthesis machinery, thereby acting as a brake on translation.[5][9][10][11] This regulatory mechanism is independent of the canonical eEF2 kinase (eEF2K).[10]

Septin 7 (SEPT7)

TAOK2 directly phosphorylates the cytoskeletal GTPase Septin 7 at Threonine 426.[1][12][13] This phosphorylation event is crucial for the translocation of Septin 7 to the dendritic spine, where it stabilizes the postsynaptic density protein PSD95, thereby promoting dendritic spine maturation.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TAOK2 and its downstream targets.

| Substrate | Phosphorylation Site | Effect of TAOK2 | Experimental System | Fold Change/Significance | Reference |

| eEF2 | Threonine 56 (Thr56) | Increased phosphorylation | N2a cells overexpressing TAOK2β | Statistically significant increase (P < 0.05) | [5] |

| eEF2 | Threonine 57 (mouse) | Reduced phosphorylation | Taok2 knockout mouse brain | Statistically significant decrease | [5] |

| Septin 7 | Threonine 426 (Thr426) | Increased phosphorylation | In vitro kinase assay | Direct phosphorylation observed | [1][13] |

| JNK | Phospho-JNK (Thr183/Tyr185) | Increased phosphorylation | COS1 cells cotransfected with TAOK1/2 and JNK | Qualitative increase observed | [4] |

| p38 | Phospho-p38 | Increased phosphorylation | Cells overexpressing TAOK2 | Qualitative increase observed | [2][3] |

| Assay | Parameter | Value | Reference |

| In vitro TAOK2 kinase activity | Specific activity | 104 pmol/µg x min | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of TAOK2.

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol is adapted from a method for measuring TAOK2 kinase activity using Myelin Basic Protein (MBP) as a substrate.[14][15]

Materials:

-

Recombinant TAOK2 protein

-

Myelin Basic Protein (MBP)

-

5X Kinase Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)

-

10 mM ATP solution

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a 250 µM ATP solution by diluting the 10 mM ATP stock 1:40 with 3X assay buffer.

-

Prepare the radioactive ATP mix by diluting [γ-³²P]ATP to 0.16 µCi/µl in the 250 µM ATP solution.

-

Thaw the recombinant TAOK2 enzyme on ice. Prepare serial dilutions of TAOK2 in 1X assay buffer.

-

Prepare the substrate solution by diluting MBP to 0.5 µg/µl in 1X assay buffer.

-

Set up the kinase reaction in a microcentrifuge tube by combining:

-

10 µl of diluted TAOK2 kinase

-

10 µl of MBP solution

-

5 µl of the [γ-³²P]ATP mix

-

-

Incubate the reaction at 30°C for 15 minutes.

-

Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.

-

Air dry the P81 paper.

-

Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each wash.

-

Air dry the P81 paper completely.

-

Place the P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Kinase, Substrate, ATP Mix)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Reaction\n(30°C, 15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Spot_Paper [label="Spot on P81 Paper", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Paper", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Radioactivity [label="Measure Radioactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents [color="#202124"]; Prepare_Reagents -> Incubate [color="#202124"]; Incubate -> Spot_Paper [color="#202124"]; Spot_Paper -> Wash [color="#202124"]; Wash -> Measure_Radioactivity [color="#202124"]; Measure_Radioactivity -> End [color="#202124"]; } dot Workflow for a Radiometric In Vitro Kinase Assay.

Protocol 2: Immunoprecipitation (IP) for Mass Spectrometry

This protocol provides a general workflow for immunoprecipitating TAOK2 to identify interacting proteins and potential substrates.[16][17][18][19]

Materials:

-

Cells expressing endogenous or tagged TAOK2

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TAOK2 antibody or anti-tag antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Mass spectrometer

Procedure:

-

Lyse cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Prepare the eluate for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).

-

Analyze the samples by LC-MS/MS to identify co-precipitated proteins.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Immunoprecipitation [label="Immunoprecipitation\n(Antibody + Beads)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Wash Beads", fillcolor="#F1F3F4", fontcolor="#202124"]; Elution [label="Elute Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; MS_Analysis [label="Mass Spectrometry\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Lysis [color="#202124"]; Cell_Lysis -> Immunoprecipitation [color="#202124"]; Immunoprecipitation -> Washing [color="#202124"]; Washing -> Elution [color="#202124"]; Elution -> MS_Analysis [color="#202124"]; MS_Analysis -> End [color="#202124"]; } dot Workflow for Immunoprecipitation-Mass Spectrometry.

Protocol 3: RhoA Activation Assay (Pull-Down)

This protocol is a general method for measuring the activation state of RhoA.[20][21][22]

Materials:

-

Cell lysates

-

RhoA Activation Assay Kit (containing Rhotekin-RBD beads)

-

Wash Buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Western blotting equipment and reagents

Procedure:

-

Lyse cells and quantify the protein concentration.

-

Incubate an equal amount of protein from each sample with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of RhoA.

-

Wash the beads three times with Wash Buffer.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-RhoA antibody to detect the amount of active RhoA pulled down.

-

As a control, run a parallel Western blot with a portion of the initial cell lysate to determine the total RhoA levels in each sample.

-

Quantify the band intensities to determine the relative amount of active RhoA.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis & Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; Pull_Down [label="Pull-Down with\nRhotekin-RBD Beads", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash Beads", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Western Blot for RhoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantify Active vs. Total RhoA", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Lysis [color="#202124"]; Cell_Lysis -> Pull_Down [color="#202124"]; Pull_Down -> Wash [color="#202124"]; Wash -> Western_Blot [color="#202124"]; Western_Blot -> Quantification [color="#202124"]; Quantification -> End [color="#202124"]; } dot Workflow for a RhoA Activation Pull-Down Assay.

Conclusion

TAOK2 is a multifaceted kinase with a growing list of downstream targets that position it as a central node in critical cellular signaling networks. Its role in regulating MAPK and RhoA pathways, as well as its direct phosphorylation of key substrates like eEF2 and Septin 7, underscores its importance in both normal physiology and disease. The information and protocols provided in this guide are intended to facilitate further research into the complex biology of TAOK2 and to aid in the development of novel therapeutic strategies targeting this kinase and its downstream effectors.

References

- 1. Pleiotropic functions of TAO kinases and their dysregulation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of stress-responsive mitogen-activated protein (MAP) kinase pathways by TAO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 7. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Proteomic Identification of Phosphorylation-Dependent Septin 7 Interactors that Drive Dendritic Spine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAOK2 Kinase Mediates PSD95 Stability and Dendritic Spine Maturation through Septin7 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 20. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

TAO Kinase 2 in the p38 MAPK Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cellular mechanism that responds to a multitude of extracellular stimuli and cellular stresses, including inflammatory cytokines, genotoxic agents, and osmotic shock. The activation of the p38 MAPK pathway is instrumental in regulating a wide array of cellular processes such as inflammation, apoptosis, cell cycle checkpoints, and cellular differentiation. Consequently, the dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

The canonical p38 MAPK cascade is a three-tiered kinase module initiated by a MAPK kinase kinase (MAP3K), which in turn phosphorylates and activates a MAPK kinase (MKK). This MKK then phosphorylates and activates p38 MAPK. Thousand and One (TAO) Kinase 2 (TAOK2) has emerged as a key MAP3K that functions upstream of p38 MAPK. This technical guide provides a comprehensive overview of the role of TAOK2 in the p38 MAPK signaling cascade, offering a detailed examination of its mechanism of action, upstream regulation, and downstream effects.

TAOK2: A Key MAP3K in the p38 Pathway

TAOK2, a member of the Ste20 family of serine/threonine kinases, functions as a MAP3K that directly phosphorylates and activates the upstream kinases of p38, namely MKK3 and MKK6.[1][2][3] This activation is a pivotal step in the transmission of stress signals to the p38 MAPK.

Mechanism of Activation

TAOK2 is activated in response to various cellular stresses, with a pronounced role in the DNA damage response. Genotoxic agents such as ionizing radiation (IR), ultraviolet (UV) radiation, and the replication inhibitor hydroxyurea (B1673989) (HU) have been demonstrated to acutely activate TAOK2.[1][4] In the context of DNA damage, the ataxia telangiectasia mutated (ATM) kinase, a primary sensor of DNA double-strand breaks, is a key upstream activator of TAOK2.[5] ATM can directly phosphorylate TAOK2, leading to its activation and the subsequent engagement of the p38 pathway.[1][5]

Downstream Substrates and Signaling Cascade

Upon activation, TAOK2 phosphorylates MKK3 and MKK6 on specific serine and threonine residues within their activation loops, which leads to their catalytic activation.[1][3] Activated MKK3 and MKK6 are dual-specificity kinases that then phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182), resulting in its full activation.[1][3] Activated p38 MAPK, in turn, phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors, to orchestrate a cellular response appropriate to the initial stimulus.

Quantitative Data on TAOK2-p38 Signaling

The activation dynamics of the TAOK2-p38 signaling axis have been quantified in several studies. The following tables provide a summary of key quantitative findings from the literature.

Table 1: Activation of p38 MAPK by Genotoxic Stress in HeLa Cells

| Stimulus | Fold Activation of p38 | Reference |

| UV Radiation (80 J/m²) | ~40-fold | [4] |

| Ionizing Radiation (10 Gy) | ~5-fold | [4] |

| Hydroxyurea (2 mM) | ~5-fold | [4] |

Table 2: Effect of TAOK Inhibition on Genotoxic Stress-Induced p38 Activation in HeLa Cells

| Inhibition Method | % Inhibition of p38 Activation | Reference |

| Dominant-Negative TAO1/2/3 Expression | ≥ 50% | [6] |

| siRNA-mediated Knockdown of TAO Kinases | up to 50% | [1] |

Table 3: ATM-Dependent Activation in Response to Ionizing Radiation

| Measurement | Cell Type | Fold Increase | Reference |

| ATM Phosphorylation (Ser1981) | Human Peripheral Blood Mononuclear Cells | 12-fold | (Contextually relevant, specific citation not provided for this exact value in the prompt) |

Signaling Pathway and Experimental Workflow Diagrams

TAOK2 in the DNA Damage-Induced p38 MAPK Signaling Pathway

Caption: TAOK2-p38 signaling cascade initiated by DNA damage.

Experimental Workflow for Co-Immunoprecipitation of TAOK2 and MKK3

Caption: Workflow for TAOK2-MKK3 co-immunoprecipitation.

Experimental Protocols

Co-Immunoprecipitation of Endogenous TAOK2 and MKK3

This protocol is a generalized procedure based on standard co-immunoprecipitation methods.

1. Cell Lysis:

-

Culture cells (e.g., HEK293T or HeLa) to approximately 80-90% confluency.

-

Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or NP-40 lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40), supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate:

-

To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) beads to 1 mg of cell lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Transfer the supernatant to a new pre-chilled tube, being careful not to disturb the bead pellet.

3. Immunoprecipitation:

-

Add 1-5 µg of a validated anti-TAOK2 antibody to the pre-cleared cell lysate. For a negative control, use an equivalent amount of normal IgG from the same species as the primary antibody.

-

Incubate the mixture on a rotator for 2-4 hours or overnight at 4°C to allow for the formation of antibody-antigen complexes.

4. Capture of Immune Complexes:

-

Add 30-50 µL of a 50% slurry of Protein A/G agarose beads to each immunoprecipitation reaction.

-

Incubate on a rotator for 1-2 hours at 4°C to capture the immune complexes.

-

Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

5. Washing:

-

Carefully aspirate and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After each wash, pellet the beads by centrifugation and remove the supernatant.

6. Elution:

-

Following the final wash, remove all residual wash buffer.

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.

-

Pellet the beads by centrifugation and collect the supernatant which contains the eluted proteins.

7. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline containing 0.1% Tween 20 (TBST).

-

Probe the membrane with primary antibodies specific for MKK3 and TAOK2.

-

After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of an MKK3 band in the lane corresponding to the TAOK2 immunoprecipitation (and its absence in the IgG control lane) indicates an interaction.

In Vitro Kinase Assay for TAOK2 Phosphorylation of MKK6